![molecular formula C15H13BrN2O4 B12498574 1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)
1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated aromatic ring, a carbamoyl group, and a pyridine ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
準備方法
The synthesis of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Carbamoylation: The addition of a carbamoyl group to the brominated aromatic ring.
Coupling Reaction: The coupling of the carbamoylated aromatic ring with a pyridine derivative.
Oxidation: The oxidation of the coupled product to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
科学的研究の応用
1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds such as:
1-{[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Similar structure but with a chlorine atom instead of bromine.
1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C15H13BrN2O4 |
|---|---|
分子量 |
365.18 g/mol |
IUPAC名 |
1-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-6-11(16)3-4-12(9)17-13(19)8-18-7-10(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
InChIキー |
UJARDXFVCFAYDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


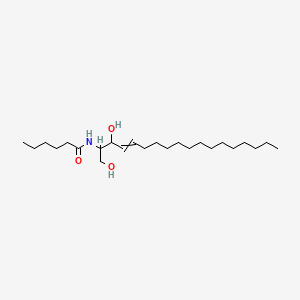
![N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12498494.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)
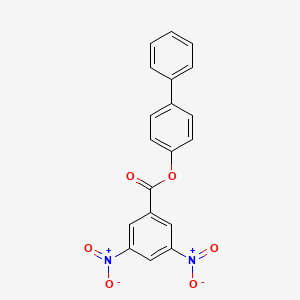
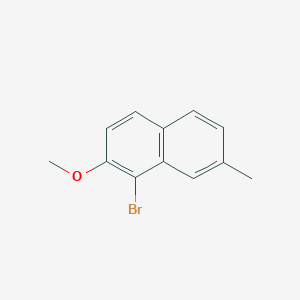
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
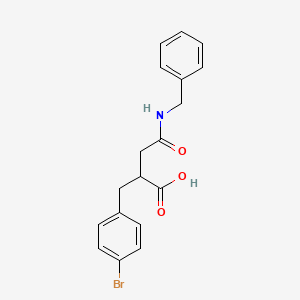
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)
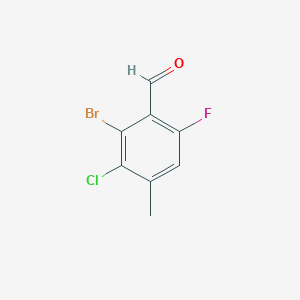
![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
